Fmoc-Lys(Trt)-OH

Vue d'ensemble

Description

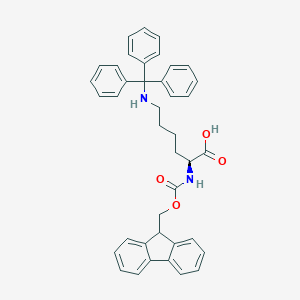

Fmoc-Lys(Trt)-OH: is a compound widely used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (Trt) group. The Fmoc group protects the amino group, while the Trt group protects the side chain of lysine. This compound is crucial in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

Mécanisme D'action

Target of Action

Fmoc-Lys(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It is used to add a lysine residue to these chains, with the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) groups serving as protective groups for the amino and side chain carboxyl groups of the lysine respectively .

Mode of Action

The Fmoc group of this compound is removed during peptide synthesis through a process called deprotection, which involves the treatment of the compound with a base . This reveals the amino group of the lysine, allowing it to be coupled to the carboxyl group of another amino acid or peptide. The Trt group protects the side chain carboxyl group of the lysine during this process and is removed in the final cleavage step .

Biochemical Pathways

The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways depending on their sequence .

Pharmacokinetics

The peptides synthesized using this compound can have diverse adme properties depending on their structure and sequence .

Result of Action

The primary result of the action of this compound is the addition of a lysine residue to a peptide chain during synthesis .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For example, the pH, temperature, and solvent used can all affect the efficiency of Fmoc deprotection and peptide coupling . Additionally, the stability of this compound can be affected by factors such as temperature and exposure to light .

Analyse Biochimique

Biochemical Properties

Fmoc-Lys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . It interacts with various enzymes and proteins during peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its participation in peptide synthesis. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of protein synthesis within the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Trt)-OH typically involves the protection of lysine’s amino and side chain groups. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain is then protected by the Trt group through a reaction with triphenylmethyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Lys(Trt)-OH undergoes several types of reactions, primarily deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, while the Trt group can be cleaved using acidic conditions, typically trifluoroacetic acid .

Common Reagents and Conditions:

Deprotection of Fmoc group: Piperidine in dimethylformamide.

Cleavage of Trt group: Trifluoroacetic acid in the presence of scavengers like triisopropylsilane and water.

Major Products Formed: The primary products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis steps .

Applications De Recherche Scientifique

Advantages in Peptide Synthesis

- Milder Cleavage Conditions : The use of Fmoc chemistry allows for cleavage with trifluoroacetic acid (TFA), which is less hazardous than the hydrogen fluoride used in Boc chemistry. This results in safer handling and better overall yields .

- Reduced Side Products : The trityl group can be selectively removed without affecting other protecting groups, leading to higher quality peptides with fewer side products .

- Compatibility with Post-Translational Modifications : this compound is particularly advantageous for synthesizing peptides with modifications such as phosphorylation and glycosylation, which are often incompatible with Boc strategies .

Synthesis of Antimicrobial Peptides

Recent studies have highlighted the use of this compound in synthesizing antimicrobial peptides like human beta defensin 3 (HBD-3). Researchers optimized the solid-phase synthesis by employing an orthogonal disulfide bond formation strategy, demonstrating that using this compound led to improved yields and purities compared to traditional methods .

Development of Therapeutic Peptides

This compound has been utilized in the development of therapeutic peptides targeting various diseases. For instance, its application in synthesizing cyclic peptides has shown promising results due to the stability provided by the trityl group during the synthesis process. This stability is crucial when forming cyclic structures that require precise control over reaction conditions .

Integration into DNA-Encoded Libraries

The compound has also been employed in creating DNA-encoded libraries (DELs), where it serves as a building block for peptide synthesis linked to DNA tags. This approach enhances screening capabilities for drug discovery by allowing researchers to rapidly identify potential therapeutic candidates from large combinatorial libraries .

Comparative Analysis with Other Protecting Groups

The following table summarizes key differences between this compound and other commonly used lysine derivatives:

| Property | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Mmt)-OH |

|---|---|---|---|

| Cleavage Agent | TFA | HF | TFA |

| Selective Removal | Yes | No | Yes |

| Side Product Formation | Low | Moderate | Low |

| Stability During Synthesis | High | Moderate | High |

| Compatibility with Modifications | High | Low | Moderate |

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: This compound uses the tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.

Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: Fmoc-Lys(Trt)-OH is unique due to the stability of the Trt group under basic conditions, allowing for selective deprotection of the Fmoc group without affecting the Trt group. This selective deprotection is crucial in the stepwise construction of complex peptides .

Activité Biologique

Fmoc-Lys(Trt)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected amino acid commonly used in peptide synthesis. Its unique structural features and protective groups make it a valuable building block for developing peptides with specific biological activities. This article explores the biological activity of this compound, focusing on its applications in antimicrobial peptides, enzyme substrates, and other potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₅₃N₃O₄S

- Molecular Weight : 610.7 g/mol

- Protective Groups : The Fmoc group provides stability during synthesis, while the Trt group protects the lysine side chain from unwanted reactions.

Synthesis Methods

This compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method often depends on the desired purity and yield of the final product. The SPPS method is favored for its efficiency and ability to produce high-purity peptides.

1. Antimicrobial Peptides

Recent studies have demonstrated that this compound can be incorporated into short cationic peptides that exhibit significant antimicrobial activity. These peptides are synthesized by attaching various amino acids to a resin and subsequently evaluating their efficacy against different bacterial strains.

- Case Study : A study explored the incorporation of this compound into antimicrobial peptides, revealing that modifications in the peptide sequence could enhance their antibacterial properties against Gram-positive bacteria. The presence of positively charged lysine residues was crucial for membrane interaction and disruption .

2. Enzyme Substrates

This compound has also been utilized in the development of enzyme substrates, particularly in studies involving matrix metalloproteinases (MMPs). The incorporation of fluorophores such as 5-carboxyfluorescein (5-Fam) into peptide sequences containing Fmoc-Lys allows for real-time monitoring of enzymatic activity.

- Research Findings : In one study, Fmoc-Lys(5-Fam) was synthesized and used to create triple-helical peptide substrates. These substrates were tested against MMP-1, MMP-13, and MT1-MMP, demonstrating that modifications at the lysine position could significantly influence substrate stability and enzyme activity .

3. Peptide-Based Therapeutics

The versatility of this compound extends to its potential use in peptide-based therapeutics. Its ability to form stable structures makes it an attractive candidate for drug development, especially in creating targeted therapies for various diseases.

- Example Application : Research has indicated that peptides containing Fmoc-Lys residues can be designed to interact specifically with cellular receptors or enzymes, thereby enhancing therapeutic efficacy while minimizing side effects .

Comparative Analysis of Biological Activity

| Peptide Composition | Antimicrobial Activity | Enzymatic Stability | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Fmoc-Cys(Trt)-OH | Moderate | High | Moderate |

| Fmoc-Arg(Pbf)-OH | High | Low | High |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.